Ketotifen-d3 Fumarate
Description
Significance of Isotopic Labeling in Understanding Biological Systems
The use of stable isotopes provides a unique window into the intricate workings of biological systems at the molecular level. musechem.comsilantes.com This technique has become an indispensable tool for scientists seeking to unravel the complexities of metabolic processes, gene expression, and molecular interactions. silantes.comfiveable.me
Isotope labeling enables the precise tracking of molecules within the complex environment of a biological system. silantes.comfiveable.me By introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow their path and transformation through various metabolic reactions. fiveable.mecreative-proteomics.com This biochemical tracking provides invaluable insights into how substances are absorbed, distributed, metabolized, and excreted by living organisms. musechem.comfiveable.me The ability to trace these molecular pathways is fundamental to understanding both normal physiological processes and the mechanisms of disease. silantes.comfiveable.me
Role of Deuterium (B1214612) Labeling in Pharmaceutical Sciences
Deuterium, a stable isotope of hydrogen, plays a particularly important role in pharmaceutical research. clearsynth.comnih.gov In this technique, known as deuterium labeling, hydrogen atoms at specific positions within a drug molecule are replaced with deuterium atoms. musechem.comclearsynth.com This seemingly subtle change can have significant and beneficial effects on a drug's properties. clearsynthdeutero.comassumption.edu
Deuterium labeling is a valuable tool in Drug Metabolism and Pharmacokinetics (DMPK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body (ADME). musechem.comsymeres.comsymeres.com The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can slow down the rate at which the drug is metabolized. musechem.comassumption.edu This "kinetic isotope effect" can lead to improved metabolic stability, a longer half-life in the body, and potentially a reduced dosing frequency. musechem.comsymeres.com Deuterated compounds are also used as tracers to identify and quantify drug metabolites, providing a clearer picture of a drug's metabolic fate. symeres.comnih.gov
In the field of quantitative analysis, particularly in conjunction with mass spectrometry, deuterium-labeled compounds serve as ideal internal standards. musechem.comclearsynth.com An internal standard is a substance with a known concentration that is added to a sample to help quantify the amount of the analyte of interest. researchgate.net Because deuterated compounds are chemically almost identical to their non-labeled counterparts, they behave very similarly during sample preparation and analysis. kcasbio.com However, their different mass allows them to be distinguished by a mass spectrometer. musechem.comclearsynth.com This co-elution and distinct mass signature enable highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine, correcting for variations in sample processing and analytical response. musechem.comresearchgate.netkcasbio.com This enhanced sensitivity and accuracy are crucial for reliable pharmacokinetic and bioequivalence studies. nih.govkcasbio.com
Contextualization of Ketotifen-d3 Fumarate (B1241708) as a Deuterated Analog
Ketotifen-d3 Fumarate is the deuterated form of Ketotifen (B1218977) Fumarate, a second-generation H1-antihistamine and mast cell stabilizer. medchemexpress.combioscience.co.uk In this compound, three hydrogen atoms in the ketotifen molecule have been replaced with deuterium atoms. mdpi.com This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in pharmacokinetic studies of ketotifen. mdpi.comresearchgate.net
The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net When researchers need to measure the concentration of ketotifen in biological samples, such as beagle dog plasma, they add a known amount of this compound to the sample. mdpi.comresearchgate.net Because it behaves almost identically to ketotifen during extraction and analysis but is distinguishable by its mass, it allows for highly accurate and precise quantification of the ketotifen levels. mdpi.comresearchgate.net This is essential for determining the bioequivalence of different ketotifen formulations. mdpi.com
Interactive Data Table: Properties of Ketotifen and its Deuterated Analog
| Property | Ketotifen | Ketotifen-d3 |
| Molecular Formula | C₁₉H₁₉NOS | C₁₉H₁₆D₃NOS |
| Monitored Mass Transition (m/z) | 310.2 → 96.0 | 313.2 → 99.1 |
| Primary Use in Study | Analyte | Internal Standard |
| Data sourced from a study on the quantitative determination of Ketotifen in Beagle Dog Plasma. mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
InChI Key |
YNQQEYBLVYAWNX-PCUGBSCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies for Isotopic Enrichment of Ketotifen Fumarate
General Principles of Stable Isotope Incorporation in Organic Molecules
The synthesis of stable isotope-labeled compounds generally follows two main strategies: the use of pre-labeled starting materials or the exchange of hydrogen for deuterium (B1214612) on the target molecule. symeres.com
One of the primary methods for synthesizing isotopically labeled molecules involves utilizing commercially available precursors that already contain the desired stable isotope. symeres.com This approach requires designing a synthetic route that incorporates the labeled precursor into the final molecular structure. acs.org The advantage of this method lies in the precise and predictable placement of the isotope within the molecule. atlanchimpharma.com For complex molecules, this may involve a multi-step synthesis where the isotopic label is introduced at an early stage. The isotopic composition of the final product is largely determined by the enrichment of the precursor and the efficiency of the synthetic steps. acs.org
Hydrogen/Deuterium (H/D) exchange reactions offer a direct method for introducing deuterium into a molecule. wikipedia.org This process involves replacing one or more hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). nih.govacs.org These reactions can be facilitated by catalysts, including metals like palladium or platinum, or through acid or base catalysis. wikipedia.orgresearchgate.net The efficiency and regioselectivity of H/D exchange can vary depending on the molecular structure and reaction conditions. researchgate.net While this method can be cost-effective, it may sometimes result in a mixture of isotopologues with varying degrees of deuteration, necessitating careful purification and characterization. researchgate.net
Specific Synthetic Approaches for Ketotifen-d3 Fumarate (B1241708)
The synthesis of Ketotifen-d3 Fumarate specifically targets the methyl group attached to the piperidine (B6355638) ring for deuteration. synzeal.com
The chemical name for this compound is 4-(1-(Methyl-d3)piperidin-4-ylidene)-4,9-dihydro-10H-benzo atlanchimpharma.comnih.govcyclohepta[1,2-b]thiophen-10-one fumarate. synzeal.comclearsynth.com This nomenclature indicates that the three deuterium atoms are located on the methyl group of the piperidine ring. The synthesis to achieve this specific deuteration would likely involve a precursor where the methyl group is already deuterated, such as deuterated methyl iodide (CD₃I), which is then used to N-alkylate the piperidine nitrogen of a suitable ketotifen (B1218977) precursor. This approach ensures the precise and exclusive labeling at the desired position. Degradation studies of ketotifen have shown that oxidation and demethylation can occur at the piperidine ring, highlighting this position's reactivity. researchgate.netresearchgate.net
Achieving high isotopic purity and enrichment is paramount for the application of this compound as an internal standard. rsc.org Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. nih.gov High-resolution mass spectrometry (HR-MS) is a powerful technique for determining isotopic purity by analyzing the relative abundance of different isotopologue ions. nih.govresearchgate.net The goal is to maximize the abundance of the d3 species while minimizing the presence of partially deuterated (d1, d2) and non-deuterated (d0) forms. rsc.org For use as an internal standard in mass spectrometry, an isotopic enrichment of over 99.5% is often desired. researchgate.net Commercially available this compound is often cited with high isotopic purity, for instance, 99.7%. mdpi.com
Characterization of Synthesized Isotopic Variants for Research Use
Following synthesis, rigorous characterization is essential to confirm the structural integrity and isotopic enrichment of this compound. rsc.org
A combination of analytical techniques is employed for this purpose. High-resolution mass spectrometry (LC-ESI-HR-MS) is used to determine the exact mass and confirm the incorporation of the three deuterium atoms, as well as to quantify the isotopic purity. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation patterns of the molecule. researchgate.netresearchgate.net For Ketotifen-d3, the transition monitored in MS/MS would differ from the unlabeled compound due to the mass shift. For example, while the transition for ketotifen is m/z 310.2 → 96.0, for ketotifen-d3 it is m/z 313.2 → 99.1. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ²H NMR, is another crucial tool. rsc.orgnih.gov NMR analysis confirms the position of the deuterium labels by the disappearance of the corresponding proton signal in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum. rsc.org This confirms that the deuteration has occurred at the intended methyl group on the piperidine ring. nih.gov
Advanced Analytical Methodologies Employing Ketotifen D3 Fumarate
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust LC-MS/MS method for ketotifen (B1218977) quantification involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. A highly accurate, precise, and simple LC-MS/MS method for the estimation of ketotifen in biological fluids, such as beagle dog plasma, has been successfully developed and validated, showcasing the utility of Ketotifen-d3 as an internal standard. mdpi.com
Strategic Application of Ketotifen-d3 as an Internal Standard (IS)
The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative LC-MS/MS analysis. Ketotifen-d3, being a structural analogue of ketotifen with a slight mass difference due to the incorporation of three deuterium (B1214612) atoms, co-elutes with the analyte and experiences similar ionization and fragmentation behavior. This strategic application is instrumental in correcting for variations during sample preparation and analysis. mdpi.com
Biological matrices, such as plasma, are complex mixtures containing numerous endogenous substances that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov The use of Ketotifen-d3 as an internal standard is a primary strategy to mitigate these matrix effects. Because Ketotifen-d3 has nearly identical physicochemical properties to ketotifen, it is affected by the matrix in a very similar way. mdpi.com
In a study analyzing ketotifen in beagle dog plasma, the matrix effect was quantitatively assessed. The average matrix effect for ketotifen ranged from 67.22% to 73.93%, while the internal standard, Ketotifen-d3, exhibited an average matrix effect of 71.11%. The close correlation between these values demonstrates that Ketotifen-d3 effectively tracks and compensates for the variability in ionization caused by the plasma matrix, thus ensuring that the ratio of the analyte to the internal standard remains constant and accurate. nih.gov This confirms the absence of significant ion enhancement or suppression effects that would otherwise compromise the analytical results. nih.gov
By compensating for procedural variability, including inconsistencies in sample extraction, injection volume, and ionization efficiency, Ketotifen-d3 significantly enhances the precision and accuracy of the analytical method. mdpi.com Validation studies for LC-MS/MS methods utilizing Ketotifen-d3 as an internal standard have demonstrated excellent precision and accuracy, well within the stringent limits set by regulatory bodies like the U.S. Food and Drug Administration (USFDA).
For instance, in the analysis of ketotifen in beagle dog plasma, the intra-day precision (expressed as the coefficient of variation, %CV) ranged from 2.28% to 6.67%, while the inter-day precision was between 3.14% and 7.56%. The accuracy of the method was found to be between 97.56% and 106.31%. mdpi.com These results underscore the pivotal role of Ketotifen-d3 in achieving the high level of reliability required for bioanalytical applications.
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| 0.02 (LLOQ) | 6.67 | 106.31 | 7.56 | 104.38 |
| 0.06 (LQC) | 5.33 | 97.56 | 6.48 | 98.24 |
| 0.4 (MQC) | 2.28 | 101.56 | 3.14 | 102.34 |
| 4 (HQC) | 3.33 | 99.38 | 4.21 | 100.63 |
Optimization of Mass Spectrometric Parameters
To achieve the highest sensitivity and specificity, the mass spectrometric parameters for both ketotifen and Ketotifen-d3 must be carefully optimized. This process typically involves infusing a standard solution of the compounds directly into the mass spectrometer and adjusting various settings to obtain the strongest and most stable signal. mdpi.com
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.
For the analysis of ketotifen and its deuterated internal standard, specific MRM transitions have been established. The transition for ketotifen is monitored at a precursor-to-product ion mass-to-charge ratio (m/z) of 310.2 → 96.0. For Ketotifen-d3, the corresponding transition is m/z 313.2 → 99.1. researchgate.netnih.gov The fragmentation of the protonated ketotifen molecule (m/z 310) consistently yields a predominant fragment ion at m/z 96 across different types of mass spectrometers. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Ketotifen | 310.2 | 96.0 |
| Ketotifen-d3 | 313.2 | 99.1 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like ketotifen. For the analysis of ketotifen and Ketotifen-d3, the positive ESI mode is employed, as it efficiently generates protonated molecular ions ([M+H]+) of the analytes. mdpi.comresearchgate.net The optimization of ESI parameters is critical for achieving a stable and intense ion beam.
A comprehensive optimization of MS/MS conditions for the quantification of ketotifen and Ketotifen-d3 has been reported, with the following parameters being fine-tuned:
| Parameter | Optimized Value |
|---|---|
| Gas 1 (GS1) | 275.8 kPa |
| Gas 2 (GS2) | 413.7 kPa |
| Ion Spray Voltage (IS) | 5500.0 V |
| Turbo Heater Temperature (TEM) | 450.0 °C |
| Entrance Potential (EP) | 10.0 V |
| Collision Activation Dissociation (CAD) | 48.3 kPa |
| Curtain Gas (CUR) | 124.1 kPa |
These optimized parameters ensure efficient desolvation, ionization, and fragmentation of ketotifen and Ketotifen-d3, leading to the high sensitivity and selectivity required for bioanalytical method validation and application. mdpi.com
Fragmentation Pattern Analysis for Ketotifen and Ketotifen-d3
In tandem mass spectrometry (LC-MS/MS), the specific fragmentation patterns of an analyte and its isotopically labeled internal standard are crucial for developing sensitive and selective quantitative methods. nih.gov Analysis is typically performed in the positive ion mode using electrospray ionization (ESI), where the parent ions of both Ketotifen and Ketotifen-d3 are subjected to collision-induced dissociation to produce characteristic product ions. mdpi.comnih.gov
The protonated molecule of Ketotifen [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 310.1 to 310.2. mdpi.commdpi.comresearchgate.net Upon fragmentation, it yields several product ions, with the transition of m/z 310.2 → 96.0 being commonly monitored for quantification due to its high abundance and specificity. mdpi.comnih.gov Other reported product ions for Ketotifen include those at m/z 249.0, 221.0, 213.1, 199.0, and 185. mdpi.com
Ketotifen-d3, with three deuterium atoms incorporated into its structure, exhibits a corresponding mass shift. The protonated molecule [M+H]⁺ is observed at m/z 313.2. mdpi.comnih.gov Its fragmentation follows a similar pathway to the unlabeled compound, with the monitored transition for the internal standard being m/z 313.2 → 99.1. mdpi.comnih.gov This consistent fragmentation behavior, with a clear mass shift between the analyte and the internal standard, allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Chromatographic Separation Techniques
Effective chromatographic separation is fundamental to a robust bioanalytical method, ensuring that the analyte and internal standard are resolved from endogenous matrix components that could cause ion suppression or enhancement.
The choice of stationary phase is dictated by the physicochemical properties of the analyte. For the analysis of Ketotifen, both reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) have been successfully employed.
C18 Columns: As a non-polar stationary phase, C18 is a common choice for reversed-phase chromatography. ekb.eg Several methods have been developed using C18 columns (e.g., Luna® C18, Halo® C18, Acquity UPLC BEH C18) for the separation of Ketotifen from biological matrices. nih.govmdpi.com This mode is effective for retaining and separating moderately polar to non-polar compounds.
HILIC Columns: HILIC provides an alternative and often orthogonal separation mechanism to reversed-phase chromatography, proving particularly useful for polar compounds that may have insufficient retention on C18 columns. chromatographyonline.comhalocolumns.com A Luna® HILIC column has been successfully used to separate Ketotifen and Ketotifen-d3, demonstrating that this stationary phase can provide efficient separation from endogenous plasma components. mdpi.comnih.gov
The selection between C18 and HILIC often depends on the specific requirements of the assay, including the nature of potential interfering substances in the sample matrix.
The mobile phase composition is optimized to achieve good peak shape, resolution, and sensitivity within a reasonable run time.
In reversed-phase methods using C18 columns, the mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.netijpcbs.com For instance, one method utilized a mobile phase of 10 mM ammonium formate (B1220265) (pH 3.0) and acetonitrile in a 5:95 (v/v) ratio. researchgate.net Another employed a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. mdpi.com
For HILIC separations, the mobile phase contains a high percentage of organic solvent with a small amount of aqueous buffer. A validated method for Ketotifen in beagle dog plasma used a mobile phase of 10 mmol/L ammonium formate (pH 3.0) as solvent A and 0.05% formic acid in acetonitrile as solvent B, combined in an isocratic ratio of 5:95 (v/v). mdpi.comnih.gov Adjusting the pH of the mobile phase by adding formic acid was found to yield reproducible and stable retention times. nih.gov
Flow rates are typically optimized in conjunction with the column dimensions and particle size. For standard HPLC columns, flow rates around 1.0 mL/min are common, while for UHPLC systems and smaller column dimensions, lower flow rates such as 0.2 mL/min or 0.3 mL/min are utilized to maintain optimal chromatographic efficiency. mdpi.commdpi.comjazindia.com
| Stationary Phase | Mobile Phase Composition | Flow Rate | Reference |
|---|---|---|---|
| Luna® HILIC (50 × 2.0 mm, 3 µm) | A: 10 mmol/L ammonium formate (pH 3.0) B: 0.05% formic acid in acetonitrile (5:95, v/v) | 0.2 mL/min | mdpi.comnih.gov |
| Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile (Gradient) | 0.3 mL/min | mdpi.com |
| Luna C18 | 10 mM ammonium formate (pH 3.0) and acetonitrile (5:95, v/v) | 0.2 mL/min | researchgate.net |
| Discovery C18 (150x 4.6 mm, 5µm) | Sodium Phosphate Buffer: Methanol (55:45) | 1.0 ml/min | jazindia.com |
Bioanalytical Method Validation for Research Applications
The validation of bioanalytical methods is a critical process to ensure the reliability and reproducibility of quantitative data from biological matrices. nih.gov The use of Ketotifen-d3 as an internal standard is integral to meeting the stringent validation criteria set by regulatory agencies.
Assessment of Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov Specificity ensures that the method response is solely from the analyte of interest. In the context of bioanalysis, this involves demonstrating a lack of interference from endogenous matrix components at the retention times of Ketotifen and Ketotifen-d3.
This is typically assessed by analyzing blank matrix samples (e.g., plasma) from multiple sources. nih.gov The chromatograms of these blank samples are compared to those of spiked samples containing the analyte at the lower limit of quantification (LLOQ) and the internal standard. nih.gov A method is considered selective if no significant interfering peaks are observed at the retention times of Ketotifen and its deuterated internal standard in the blank plasma samples. nih.gov
Determination of Lower Limit of Quantification (LLOQ) and Linearity
The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov For a bioanalytical method measuring Ketotifen in plasma, a low LLOQ is often required. Methods have been developed achieving an LLOQ of 0.02 ng/mL in beagle dog plasma and 10 pg/mL (0.01 ng/mL) in human plasma. nih.govnih.gov The response at the LLOQ must be identifiable, discrete, and reproducible, typically with a signal-to-noise ratio greater than 10. nih.gov
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the method is demonstrated over a specified concentration range.
| Matrix | Linearity Range | Correlation Coefficient (r or r²) | LLOQ | Reference |
|---|---|---|---|---|
| Beagle Dog Plasma | 0.02 - 5 ng/mL | r > 0.997 | 0.02 ng/mL | nih.gov |
| Human Plasma | Not specified, LLOQ 10 pg/mL | Not specified | 10 pg/mL | nih.gov |
| Pharmaceutical Dosage Form | 10 - 50 µg/ml | R² = 0.9997 | 5.0 ng/ml | ijpcbs.com |
| Rabbit Plasma | 9 - 360 ng/ml | R² > 0.995 | Not specified | jazindia.com |
The calibration curves are typically fitted by a weighted linear least-squares regression model. A correlation coefficient (r) close to 1.0 (e.g., >0.99) is indicative of a strong linear relationship. nih.gov
Evaluation of Intra- and Inter-day Precision and Accuracy
The validation of a bioanalytical method rigorously assesses its precision and accuracy to ensure reliable and reproducible results. Precision is expressed as the coefficient of variation (%CV), which measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value, expressed as a percentage. nih.gov These parameters are evaluated within a single day (intra-day) and across multiple days (inter-day) to account for short-term and long-term variability. nih.govnih.gov
In a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ketotifen in Beagle dog plasma, with Ketotifen-d3 as the internal standard, the method's performance was thoroughly evaluated. nih.govmdpi.com The intra-day precision ranged from 2.28% to 6.67%, while the inter-day precision was between 3.14% and 7.56%. The accuracy for the same method was found to be within the range of 97.56% to 106.31%. mdpi.com
Another sensitive LC-MS/MS method developed for quantifying ketotifen and its N-glucuronide metabolite in human plasma demonstrated excellent precision and accuracy. The intra- and inter-day precision were both below 8.2%, with accuracy reported to be between -2.4% and 3.4% for all quality control samples. nih.gov These results underscore the robustness and reliability of using a deuterated internal standard for quantitative bioanalysis.
| Analyte Concentration | Measurement Type | Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Low QC | Intra-day | 6.67% | 106.31% |
| Inter-day | 7.56% | 103.54% | |
| Medium QC | Intra-day | 2.28% | 97.56% |
| Inter-day | 3.14% | 99.38% | |
| High QC | Intra-day | 3.35% | 98.94% |
| Inter-day | 4.44% | 98.67% |
Recovery and Matrix Effect Assessment
In bioanalytical method development, particularly for LC-MS, evaluating the extraction recovery and matrix effect is crucial for ensuring method accuracy. nih.gov Extraction recovery is the efficiency of the analyte's extraction from the biological matrix, while the matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the matrix. nih.goveijppr.com The use of a stable isotope-labeled internal standard, such as Ketotifen-d3 Fumarate (B1241708), is the most effective way to compensate for these phenomena, as it co-elutes with the analyte and is affected similarly by the matrix components. nih.gov
Quantitative assessment of the matrix effect is typically performed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov A thoroughly validated LC-MS/MS method for ketotifen analysis in Beagle dog plasma addressed both recovery and matrix effect, confirming the method's reliability. mdpi.com In another LC-MS method for determining total ketotifen in human plasma, an absolute recovery of 98.04% was achieved through a liquid-liquid extraction procedure. nih.gov
| Analytical Method | Biological Matrix | Extraction Technique | Absolute Recovery (%) | Reference |
|---|---|---|---|---|
| LC-MS | Human Plasma | Liquid-Liquid Extraction | 98.04% | nih.gov |
Stability Studies of Analytes in Biological Matrices
Determining the stability of an analyte in a biological matrix under various storage and handling conditions is a critical component of bioanalytical method validation. medunigraz.atnih.gov These studies ensure that the analyte concentration does not change from the time of sample collection to the time of analysis. Stability evaluations typically include short-term (bench-top) stability, long-term freeze stability, and freeze-thaw cycle stability. nih.govresearchgate.net
For ketotifen, stability has been assessed under several conditions. A study on Beagle dog plasma demonstrated that ketotifen is stable for at least 7 hours at room temperature (93.33–102.72% of initial concentration) and at 4°C (96.67–100.93%). nih.gov Long-term stability was confirmed in human plasma, with ketotifen showing stability for at least 7 months when stored at -20°C. nih.gov The chemical stability of ketotifen is also pH-dependent; it is moderately stable in acidic to neutral conditions (pH 1–7), but degradation can exceed 30% in alkaline conditions (pH ≥ 10) at elevated temperatures. mdpi.com
| Condition | Matrix | Duration | Stability (% of Initial Concentration) | Reference |
|---|---|---|---|---|
| Room Temperature | Beagle Dog Plasma | 7 hours | 93.33% - 102.72% | nih.gov |
| 4°C | Beagle Dog Plasma | 7 hours | 96.67% - 100.93% | nih.gov |
| -20°C | Human Plasma | 7 months | Stable | nih.gov |
| -70°C | Beagle Dog Plasma | 7 hours | 96.33% - 104.44% | nih.gov |
Ancillary Analytical Techniques for Ketotifen Research
While LC-MS/MS is the gold standard for quantitative bioanalysis of ketotifen, a variety of other analytical techniques have been employed in its research and quality control. These methods serve different purposes, from quantification in pharmaceutical formulations to studying its physicochemical properties.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of ketotifen fumarate in marketed dosage forms. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the quantitative determination of ketotifen and its metabolites in human plasma. nih.gov
Spectrophotometric methods have been developed for the estimation of ketotifen fumarate in tablet formulations. These methods are often based on the formation of a colored complex that can be measured by a spectrophotometer. nih.gov
Spectrofluorimetric methods offer high sensitivity for detecting ketotifen in tablets and spiked human plasma. One novel approach is based on a photoinduced electron transfer (PET) inhibition mechanism.
Thin-Layer Chromatography (TLC) combined with densitometry provides a method for the determination of ketotifen hydrogen fumarate.
Chemiluminescence methods have also been described, based on the catalytic effect of ketotifen fumarate in certain chemical reactions that produce light.
Differential Scanning Calorimetry (DSC) is used to study the thermal properties and physical state (crystalline or amorphous) of ketotifen in formulations, such as in the development of nanoparticles.
Pharmacokinetic and Metabolic Elucidation Through Isotopic Tracers Preclinical Focus
Investigation of Metabolic Pathways and Metabolite Identification
The primary application of Ketotifen-d3 Fumarate (B1241708) in preclinical research is to elucidate the metabolic pathways of the parent compound, ketotifen (B1218977). The deuterium (B1214612) atoms on the N-methyl group provide a unique mass signature, enabling clear differentiation from endogenous compounds and non-deuterated ketotifen in biological matrices through mass spectrometry.
In preclinical studies, Ketotifen-d3 Fumarate is administered to animal models, and its journey through the body is meticulously tracked. The deuterium label allows researchers to distinguish the administered drug from any potential pre-existing, non-deuterated ketotifen. This is particularly crucial for ensuring the accuracy of pharmacokinetic measurements. The presence of the d3-tag enables the precise measurement of the concentration of the parent compound, Ketotifen-d3, in plasma, tissues, and excreta over time. This tracking is fundamental to understanding its absorption, distribution, and elimination rates.
The metabolism of ketotifen primarily occurs in the liver and involves several key transformations. The use of this compound facilitates the identification and quantification of its corresponding deuterated metabolites. Two of the principal metabolic pathways for ketotifen are N-glucuronidation and N-demethylation.
When Ketotifen-d3 undergoes N-glucuronidation, the resulting metabolite is Ketotifen-d3 N-glucuronide . The deuterium label remains intact on the N-methyl group, allowing for its specific detection and quantification.
The second major pathway is N-demethylation, which involves the removal of the methyl group from the piperidine (B6355638) ring. In the case of Ketotifen-d3, this process results in the formation of nor-ketotifen . It is important to note that during this metabolic step, the deuterated methyl group (CD3) is cleaved off, meaning the resulting nor-ketotifen metabolite is no longer deuterated. The disappearance of the deuterated parent compound and the appearance of the non-deuterated nor-ketotifen provide a clear indication of this metabolic route.
The kinetic isotope effect, a phenomenon where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, can influence the rate of metabolism. Specifically, the cleavage of the C-D bond in the N-demethylation of Ketotifen-d3 may be slower than the C-H bond cleavage in non-deuterated ketotifen. This potential difference is a key area of investigation in studies involving deuterated drugs.
| Parent Compound | Metabolic Pathway | Resulting Metabolite | Deuterium Label Status |
| Ketotifen-d3 | N-glucuronidation | Ketotifen-d3 N-glucuronide | Retained |
| Ketotifen-d3 | N-demethylation | Nor-ketotifen | Lost |
| Ketotifen | 10-hydroxylation | 10-hydroxy-ketotifen | Not applicable (deuterium on N-methyl) |
This table illustrates the fate of the deuterium label in the major metabolic pathways of Ketotifen-d3.
A significant portion of ketotifen and its metabolites are excreted as conjugated forms, primarily as glucuronides. To accurately quantify the total amount of a specific metabolite, such as Ketotifen-d3 N-glucuronide, a process of enzymatic hydrolysis is employed. Biological samples, such as urine or plasma, are treated with β-glucuronidase enzymes. This enzyme cleaves the glucuronic acid moiety from the conjugated metabolite, liberating the free, de-conjugated form of Ketotifen-d3.
By measuring the concentration of Ketotifen-d3 before and after enzymatic hydrolysis, researchers can determine the amount of the conjugated metabolite that was present in the sample. This technique is essential for obtaining a complete picture of the metabolic profile and the routes of elimination.
Understanding Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Beagle dogs are a commonly used animal model in preclinical pharmacokinetic studies due to their physiological similarities to humans in certain aspects of drug metabolism. In these studies, a known dose of this compound is administered to the animals, and blood samples are collected at various time points. The plasma is then analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of Ketotifen-d3 and its key metabolites.
The use of this compound as the analyte, often in conjunction with a different isotopically labeled internal standard, allows for highly accurate and precise quantification. The data generated from these studies are used to calculate key pharmacokinetic parameters, providing a comprehensive understanding of the drug's behavior in vivo.
Illustrative Pharmacokinetic Data from a Preclinical Study with Ketotifen in Beagle Dogs
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 421 ± 206 | pg/mL |
| Tmax (Time to Maximum Concentration) | 2 - 4 | hours |
| AUC (Area Under the Curve) | Varies with dose | pg*h/mL |
| t1/2 (Half-life) | ~12 | hours |
This table presents typical pharmacokinetic parameters for non-deuterated ketotifen in Beagle dogs, which would be determined with high accuracy using Ketotifen-d3 as a tracer.
Ketotifen is known to undergo significant first-pass metabolism in the liver, which reduces its oral bioavailability to approximately 50%. drugbank.com this compound is a powerful tool for investigating this pre-systemic metabolism. By comparing the pharmacokinetic profiles after intravenous and oral administration of this compound, researchers can precisely quantify the extent of first-pass metabolism.
The deuterated tracer allows for the accurate measurement of the amount of the drug that reaches systemic circulation unchanged after oral administration. This information is critical for determining the absolute bioavailability of ketotifen and for understanding the factors that limit its systemic exposure. The insights gained from these studies are invaluable for the development and optimization of drug formulations and delivery systems. nih.gov
Analysis of Kinetic Isotope Effects (KIE) on Metabolism
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a key strategy in medicinal chemistry to modulate the pharmacokinetic properties of a drug. nih.govjuniperpublishers.com This modulation is primarily achieved through the kinetic isotope effect (KIE), a phenomenon where the replacement of an atom with its heavier isotope slows down the rate of a chemical reaction. wikipedia.org The C-D bond is significantly stronger (up to 10 times) than a C-H bond, requiring more energy to be broken. researchgate.net Consequently, if the cleavage of a specific C-H bond is a rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can markedly decrease the metabolic rate. nih.gov
In the context of this compound, the "d3" designation indicates that the three hydrogen atoms on the N-methyl group of the ketotifen molecule have been replaced with deuterium. The primary metabolic pathways for ketotifen identified in preclinical in vitro studies using human liver microsomes include N-demethylation, N-oxidation, and N-glucuronidation. nih.gov N-demethylation, the removal of the methyl group, is a common metabolic reaction often catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov This process involves the enzymatic cleavage of a C-H bond on the methyl group. nih.gov
For Ketotifen-d3, the deuteration is strategically placed at this known site of metabolic activity. The analysis of the kinetic isotope effect would involve comparative in vitro studies, for instance, incubating both ketotifen and this compound with human liver microsomes. The presence of a significant primary deuterium KIE would be evidence that the cleavage of the C-H bond in the N-methyl group is, at least in part, a rate-limiting step in its metabolism. nih.govnih.gov Researchers would measure the rate of formation of the N-demethylated metabolite, nor-ketotifen, for both compounds. A significantly lower rate of nor-ketotifen formation from Ketotifen-d3 would confirm a strong KIE.
One potential outcome of this deuteration is a shift in metabolic pathways, known as "metabolic switching." If N-demethylation is significantly slowed, the metabolism of ketotifen may be redirected towards other pathways, such as N-oxidation or N-glucuronidation. portico.org Preclinical analysis would, therefore, also quantify these other metabolites to obtain a complete picture of the metabolic impact of deuteration.
Table 1: Hypothetical Comparative Metabolism of Ketotifen and Ketotifen-d3 in Human Liver Microsomes
| Compound | Metabolite | Rate of Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Ketotifen | Nor-ketotifen (N-demethylated) | 150 | 5.0 |
| Ketotifen-d3 | Nor-ketotifen (N-demethylated) | 30 | |
| Ketotifen | Ketotifen N-oxide | 45 | ~1.0 |
| Ketotifen-d3 | Ketotifen N-oxide | 48 | |
| Ketotifen | Ketotifen N-glucuronide | 80 | ~1.0 |
| Ketotifen-d3 | Ketotifen N-glucuronide | 85 |
This table is illustrative and based on typical KIE values seen in drug metabolism studies. Actual values for this compound would need to be determined experimentally.
Theoretical Implications of Deuteration on Pharmacokinetic Properties
The kinetic isotope effect observed in metabolic studies has significant theoretical implications for the in vivo pharmacokinetic profile of this compound compared to its non-deuterated counterpart. nih.gov By slowing a major metabolic pathway, deuteration can lead to a more desirable pharmacokinetic profile, potentially enhancing therapeutic efficacy and safety. nih.govnbinno.com
Deuteration is not expected to significantly alter other pharmacokinetic properties such as absorption, distribution, or protein binding, as these are primarily governed by the molecule's physicochemical properties like size, shape, and lipophilicity, which are largely unchanged by isotopic substitution. juniperpublishers.com The primary impact remains centered on metabolism. Therefore, preclinical studies using this compound would be essential to quantify these effects and determine if the theoretical benefits translate into a measurably improved pharmacokinetic profile. nih.gov
Table 2: Projected Theoretical Pharmacokinetic Parameters of Ketotifen vs. This compound
| Parameter | Description | Ketotifen (Projected) | This compound (Projected) | Theoretical Implication of Deuteration |
|---|---|---|---|---|
| t½ (Half-life) | Time for plasma concentration to reduce by half | ~12 hours | > 12 hours | Increased |
| AUC (Area Under the Curve) | Total drug exposure over time | Baseline | Increased | Increased systemic exposure |
| CL (Clearance) | Volume of plasma cleared of drug per unit time | Baseline | Decreased | Reduced rate of elimination |
| Cmax (Maximum Concentration) | Highest concentration of drug in plasma | Baseline | Potentially Increased | Higher peak exposure due to slower initial metabolism |
This table presents a theoretical projection based on the principles of the kinetic isotope effect. The actual pharmacokinetic parameters for this compound must be determined through formal preclinical and clinical studies.
Mechanistic Biochemical and Cellular Investigations Facilitated by Ketotifen D3 Fumarate
Molecular and Cellular Receptor Interaction Studies In Vitro
Ketotifen-d3 Fumarate (B1241708), a deuterated analog of Ketotifen (B1218977), serves as a valuable tool in elucidating the molecular and cellular mechanisms of its non-deuterated counterpart. Its primary pharmacological actions, including histamine (B1213489) H1 receptor antagonism and mast cell stabilization, have been extensively investigated through various in vitro models.
The affinity of ketotifen and its metabolites for the histamine H1 receptor has been quantified using radioligand binding assays. In a study investigating the sedative effects of ketotifen and its active metabolite, norketotifen (B1244999), the binding affinity for rat brain H1 receptors was determined using a [3H]mepyramine binding assay. nih.gov This competitive binding assay measures the ability of a test compound to displace the radiolabeled H1 antagonist, [3H]mepyramine, from the receptor. The study revealed that the S-atropisomer of norketotifen (SN) exhibited the lowest affinity for the H1 receptors in the central nervous system, which may contribute to its reduced sedative properties. nih.gov
Such studies are crucial for understanding the structure-activity relationship of ketotifen and its derivatives at the H1 receptor. The use of isotopically labeled compounds like Ketotifen-d3 Fumarate can further refine these assays by serving as a stable internal standard for quantification.
| Compound | Affinity (KI) | Reference |
|---|---|---|
| Ketotifen (Racemic) | Data not specified in abstract | nih.gov |
| Norketotifen (Racemic) | Data not specified in abstract | nih.gov |
| S-Norketotifen (SN) | Lowest affinity among tested compounds | nih.gov |
| R-Norketotifen (RN) | Higher affinity than SN | nih.gov |
A hallmark of ketotifen's mechanism of action is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. researchgate.net This has been demonstrated in various in vitro systems. One key mechanism is the blockade of Ca2+ channels, which are essential for the degranulation process of mast cells. frontiersin.org
In a study utilizing human conjunctival mast cells, ketotifen fumarate was shown to inhibit the release of histamine and tryptase, two key granule markers, following antigenic challenge. researchgate.net The inhibitory effect was observed at concentrations ranging from approximately 10⁻¹¹ to 10⁻⁴ M for histamine and 10⁻¹⁰ to 10⁻⁴ M for tryptase, with an inhibition of 90% or more. researchgate.net Importantly, this stabilization occurred without compromising cell viability at clinically relevant concentrations. researchgate.net Furthermore, ketotifen has been reported to counteract the plasma membrane deformation that occurs during mast cell degranulation in a dose-dependent manner. frontiersin.org
| Mediator | Effective Concentration Range (M) | Inhibition Level | Reference |
|---|---|---|---|
| Histamine | ~10⁻¹¹ to 10⁻⁴ | ≥90% | researchgate.net |
| Tryptase | ~10⁻¹⁰ to 10⁻⁴ | ≥90% | researchgate.net |
Transport and Permeation Studies in Cellular Models
The ability of a drug to cross biological barriers, such as the blood-brain barrier, is a critical determinant of its pharmacological effect, particularly concerning central nervous system side effects like sedation. In vitro cellular models are instrumental in predicting this transport.
To investigate the transport of ketotifen and its metabolite norketotifen across the blood-brain barrier, researchers have employed in vitro models such as the rat brain endothelial (RBE4) cell line. nih.gov These cells are grown as a monolayer and exhibit characteristics of the in vivo blood-brain barrier, providing a valuable tool for permeability studies. nih.gov In one such study, RBE4 cell monolayers were used to assess the uptake of ketotifen and norketotifen atropisomers. nih.gov The findings from these cellular models, often used in conjunction with other models like Caco-2 cell monolayers for intestinal permeability, help to understand the pharmacokinetic profile of the compounds. nih.gov
Ketotifen and norketotifen exist as optically active atropisomers. nih.gov Understanding whether their transport across biological membranes is stereoselective is important for explaining potential differences in their pharmacological and side-effect profiles. The aforementioned study using RBE4 and Caco-2 cell monolayers investigated the potential for stereoselective transport of ketotifen and norketotifen. nih.gov The results of these uptake and permeation studies indicated that there was no stereoselective transport for either ketotifen or norketotifen across these cellular barriers. nih.gov This suggests that differences in the central nervous system effects between the atropisomers are not due to preferential transport into the brain. nih.gov
Enzymatic Modulation and Pathway Inhibition Studies
Beyond receptor binding and direct cell stabilization, ketotifen's effects are also mediated through the modulation of enzymatic activities and intracellular signaling pathways.
In the context of neuroinflammation, as studied in an experimental autoimmune encephalomyelitis (EAE) model, ketotifen administration was found to decrease the local mRNA expression of CPA3 and CMA1 in the central nervous system. nih.gov These enzymes are typically produced by mast cells, and their reduced expression suggests an indirect enzymatic modulation secondary to mast cell stabilization or other upstream effects. nih.gov Furthermore, pretreatment with ketotifen has been suggested to prevent the upregulation of pro-inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, indicating an inhibition of the signaling pathways leading to the production of these cytokines. nih.gov These findings highlight that ketotifen's mechanism of action is multifaceted, involving not only the blockade of immediate allergic responses but also the modulation of inflammatory pathways.
Inhibition of Specific Enzymes (e.g., 6-phosphogluconate dehydrogenase)
Ketotifen's interaction with enzymatic pathways is a component of its broader mechanism of action. While it is widely recognized as a histamine H1-receptor antagonist and mast cell stabilizer, its effects on specific enzymes contribute to its pharmacological profile.
Some evidence suggests that Ketotifen may act as an inhibitor of 6-phosphogluconate dehydrogenase. However, the primary enzymatic inhibition associated with Ketotifen is on phosphodiesterase. By inhibiting phosphodiesterase, Ketotifen allows for the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels hinder the release of inflammatory mediators from mast cells and other immune cells, contributing to its anti-allergic and anti-inflammatory effects. Research has also shown that Ketotifen can modulate the activity of methyltransferase, which may help normalize the expression of beta-adrenergic receptors in asthmatic patients.
Preclinical In Vivo Models for Mechanistic Insight
Preclinical in vivo studies have been instrumental in elucidating the mechanisms underlying Ketotifen's therapeutic effects, independent of efficacy or safety outcomes. These models provide a controlled environment to investigate its impact on biological pathways.
Studies on Inflammatory and Immunological Responses
Ketotifen has demonstrated significant modulatory effects on inflammatory and immunological responses across various animal models. Its primary mechanism involves stabilizing mast cells and preventing the release of pro-inflammatory mediators.
In rodent models of inflammatory pain, Ketotifen's action was shown to be dependent on mast cells. In a model of surgically induced endometriosis in rats, treatment with Ketotifen reduced serum concentrations of histamine and TNF-α. Further studies in experimental colitis models found that Ketotifen significantly reduced the mucosal generation of platelet-activating factor, prostaglandin (B15479496) E2, thromboxane (B8750289) B2, and leukotrienes C4 and B4.
The immunomodulatory effects also extend to the regulation of cellular signaling and chemokine expression. In vitro and ex vivo studies on human monocytes have shown that Ketotifen can down-regulate the expression of T-helper (Th)1- and Th2-related chemokines, such as MDC, MIG, and IP-10, which are important in airway inflammation. This effect is mediated, at least in part, through the suppression of p38 and ERK-MAPK signaling pathways. In a rat model of experimental autoimmune orchitis, Ketotifen was found to reduce the testicular inflammatory process without altering T-cell-mediated immunity, highlighting its role as an immunomodulator rather than a broad immunosuppressant.
| Preclinical Model | Key Inflammatory/Immunological Finding | Mechanistic Insight | Source(s) |
|---|---|---|---|
| Inflammatory Pain (Mice) | Reversal of mechanical allodynia. | Effect is mast cell-dependent. | |
| Surgically Induced Endometriosis (Rats) | Reduced serum levels of histamine and TNF-α. | Inhibition of pro-inflammatory cytokine release. | |
| Experimental Colitis (Method not specified) | Decreased mucosal synthesis of platelet-activating factor, prostaglandins, thromboxane, and leukotrienes. | Inhibition of multiple inflammatory mediator pathways. | |
| Experimental Autoimmune Orchitis (Rats) | Reduced testicular inflammatory process. | Acts as an immunomodulator without suppressing T-cell mediated immunity. | |
| Human Monocytes (Ex vivo/In vitro) | Down-regulation of Th1- and Th2-related chemokines (MDC, MIG, IP-10). | Suppression of p38 and ERK-MAPK signaling pathways. |
Assessment of Cellular Infiltrates and Histopathological Changes in Research Models
Ketotifen's impact on inflammatory processes is visibly demonstrated through the analysis of tissue pathology and cellular infiltration in various research models.
In a rat model of experimental autoimmune orchitis (EAO), Ketotifen treatment significantly reduced the severity of histopathological testicular damage and decreased the number of testicular mast cell infiltrates. Similarly, in a model of testicular cord torsion, Ketotifen prevented the multifocal damage typically observed in the contralateral testis, such as sloughing of the germinal epithelium, seminiferous tubule atrophy, and interstitial edema. A significant reduction in mast cell numbers was also noted in this model.
In a rodent model of endometriosis, histological analysis revealed that oral Ketotifen treatment significantly reduced both the number and the activity of mast cells within the endometriotic cysts. Furthermore, in models of experimental colitis, Ketotifen administration was associated with a reduction in myeloperoxidase activity, an enzyme indicative of neutrophil infiltration. In an ophthalmological context, a rat model for geographic atrophy showed that topical Ketotifen could inhibit choroidal mast cell degranulation and prevent the loss of retinal pigment epithelial cells, thereby preserving retinal structure.
| Preclinical Model | Tissue Analyzed | Key Histopathological Findings | Effect on Cellular Infiltrates | Source(s) |
|---|---|---|---|---|
| Experimental Autoimmune Orchitis (EAO) (Rats) | Testis | Reduced severity of testicular damage. | Reduced number of testicular mast cells. | |
| Testicular Cord Torsion (Rats) | Contralateral Testis | Prevention of seminiferous tubule atrophy, epithelial sloughing, and edema. | Significant decrease in mast cell numbers. | |
| Surgically Induced Endometriosis (Rats) | Endometriotic Cysts | Reduced cyst diameter. | Reduced number and activity of mast cells in cysts. | |
| Experimental Colitis (Method not specified) | Colon Mucosa | Significantly decreased mucosal damage. | Reduced myeloperoxidase activity (marker for neutrophil infiltration). | |
| Geographic Atrophy (Rats) | Retina/Choroid | Reduced retinal and choroidal thinning; prevented RPE cell loss. | Inhibited choroidal mast cell degranulation. |
Application As a Research Tool in Pharmaceutical Science
Reference Standard for Quality Control and Analytical Method Validation
Ketotifen-d3 Fumarate (B1241708) serves as an indispensable reference standard in pharmaceutical quality control (QC) and analytical method validation. nih.gov As a stable isotope-labeled compound, it is chemically identical to Ketotifen (B1218977) Fumarate but has a higher molecular weight due to the replacement of three hydrogen atoms with deuterium (B1214612). This mass difference makes it an ideal internal standard for bioanalytical methods, particularly those employing mass spectrometry (MS), as it can be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis. acanthusresearch.comwaters.com
Its use is crucial for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) or during the commercial production of Ketotifen Fumarate. nih.gov High-performance liquid chromatography (HPLC) methods, for instance, are developed and validated for the quantification of Ketotifen Fumarate in various dosage forms, such as tablets and syrups. ijpcbs.comresearchgate.net In these validation processes, parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are meticulously assessed to ensure the method is reliable for routine analysis. nih.govsaspublishers.com The use of a stable isotope-labeled internal standard like Ketotifen-d3 Fumarate is considered the gold standard in such assays, as it effectively corrects for variability in sample extraction, handling, and instrument response. acanthusresearch.comnih.gov
Table 1: Example Parameters for a Validated RP-HPLC Method for Ketotifen Fumarate Analysis
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10.9–54.5 μg/mL | researchgate.net |
| Correlation Coefficient (r²) | 0.9945 | ijpcbs.com |
| Limit of Detection (LOD) | 2.889 μg/mL | ijpcbs.com |
| Limit of Quantification (LOQ) | 9.6312 μg/mL | ijpcbs.com |
| Accuracy (% Recovery) | 80-110% | researchgate.net |
| Precision (RSD) | < 7.4% (Intraday & Interday) | ijpcbs.com |
The use of well-characterized reference standards is a fundamental requirement of global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govresearchgate.net These agencies mandate that analytical methods used for drug development and quality control be thoroughly validated to ensure the safety, efficacy, and quality of pharmaceutical products. nih.gov
This compound, when used as a reference standard, helps manufacturers meet these stringent regulatory requirements. nih.gov It provides a traceable benchmark for verifying the identity, purity, and potency of the active pharmaceutical ingredient (API), Ketotifen Fumarate. nih.gov Regulatory filings, such as Investigational New Drug (IND) applications and ANDAs, require robust documentation and data from validated analytical methods, a process significantly strengthened by the use of high-purity, stable isotope-labeled standards. jneonatalsurg.com The FDA's guidance for Ketotifen Fumarate ophthalmic solutions, for example, emphasizes the need for comparable physicochemical properties to the reference standard, underscoring the regulatory importance of such materials. researchgate.net
Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for many APIs. nih.gov These primary standards are highly characterized and serve as the ultimate benchmark for a given compound. ijrpc.com While this compound is a specialized material not typically listed as a primary pharmacopeial standard itself, its qualification and characterization are often performed with traceability to USP or EP reference standards for Ketotifen Fumarate. nih.govjneonatalsurg.com
This traceability ensures that the deuterated standard is benchmarked against the officially recognized material. jneonatalsurg.com Suppliers of this compound can provide a detailed Certificate of Analysis (CoA) that documents its identity and purity, often established using methods validated against the official USP or EP Ketotifen Fumarate standard. jneonatalsurg.comptfarm.pl This provides researchers and quality control analysts with confidence that their analytical measurements are accurate and consistent with global pharmaceutical standards.
Facilitating Drug-Drug Interaction Studies in Research Models
While this compound is not the direct subject of interaction studies, its role as an analytical tool is paramount in accurately assessing the behavior of Ketotifen Fumarate in complex biological systems. Research into potential drug-drug interactions (DDIs) is a critical component of drug development, as co-administration of multiple drugs can alter their therapeutic effects. iosrjournals.org Stable isotope-labeled internal standards are essential for the precise quantification needed in pharmacokinetic and drug metabolism studies that investigate these interactions. researchgate.netcrimsonpublishers.com
Several in vitro studies have utilized spectrophotometry to investigate the potential for complex formation between Ketotifen Fumarate and other drugs. This technique measures the absorbance of light to detect changes that occur when molecules interact. For example, studies have explored the interaction of Ketotifen Fumarate with drugs like theophylline (B1681296), amoxicillin (B794) trihydrate, and desloratadine (B1670295) at various pH levels simulating gastric and intestinal conditions. iosrjournals.orgscielo.brthepharmajournal.com These studies observe shifts in the absorption spectra when the drugs are mixed, indicating the formation of a new chemical complex. thepharmajournal.com
Additionally, turbidimetric methods have been developed for the determination of Ketotifen Fumarate. ijrpc.com This technique measures the cloudiness of a solution that results from the formation of a precipitate. One method is based on the reaction of Ketotifen Fumarate with phosphomolybdic acid, which forms a yellowish-green precipitate that can be quantified. ijrpc.comresearchgate.net Another study used ammonium (B1175870) molybdate (B1676688) to form a gray-white precipitate. researchgate.net These methods demonstrate how complex formation can be leveraged for analytical purposes. In more advanced DDI studies that move from simple solutions to biological matrices, a robust quantitative method using an internal standard like this compound would be required to accurately measure drug concentrations.
Building on the analysis of complex formation, researchers have used spectrophotometric data to investigate the kinetics and stability of these interactions. By employing methods such as Job's continuous-variation analysis and Ardon's spectrophotometric measurements, scientists can determine the stoichiometry and stability constants (K) of the drug-drug complexes. scielo.brusp.br The stability constant is a measure of the strength of the interaction between the compounds.
Studies have calculated the stability constants for the interaction of Ketotifen Fumarate with anhydrous theophylline and amoxicillin, finding that stable complexes can form, which could potentially reduce the therapeutic activities of the drugs if administered concurrently. researchgate.netthepharmajournal.com For instance, the interaction between Ketotifen Fumarate and theophylline yielded stability constants ranging from 5.66 to 9.92, indicating a notable interaction. scielo.br The precise quantification of each component in these equilibrium studies is critical, a task for which this compound is ideally suited as an internal standard in LC-MS-based assays.
Table 2: In Vitro Interaction Studies of Ketotifen Fumarate with Other Drugs
| Interacting Drug | Analytical Method | Key Finding | Reference |
|---|---|---|---|
| Anhydrous Theophylline | UV-Vis Spectrophotometry | Formation of a stable complex; Stability constants (K) ranged from 5.66 to 9.92. | researchgate.netscielo.brusp.br |
| Amoxicillin Trihydrate | UV-Vis Spectrophotometry, IR Spectroscopy | Formation of a stable complex, confirmed by spectral shifts. | thepharmajournal.com |
| Desloratadine | UV-Vis Spectrophotometry (Job's Method) | Evidence of complex formation at various physiological pH levels. | iosrjournals.orgresearchgate.net |
| Paracetamol | UV-Vis Spectrophotometry (Ardon's Method) | Interaction observed with calculated stability constants of -7.32 (pH 1.6) and -7.84 (pH 7.4). | researchgate.net |
Support for Advanced Drug Delivery System Research
Research into advanced drug delivery systems aims to improve the therapeutic efficacy of drugs like Ketotifen Fumarate by enhancing bioavailability, providing sustained release, and enabling targeted delivery. jneonatalsurg.com Ketotifen Fumarate has been successfully incorporated into various novel delivery platforms, including nanoparticles, liposomes, and microemulsions. nih.govnih.govgoogleapis.com In the development and characterization of these systems, precise and accurate quantification of drug loading, encapsulation efficiency, and release kinetics is essential. This compound provides the necessary analytical support for these critical measurements, serving as the ideal internal standard in assays designed to track the performance of the delivery system. acanthusresearch.com
For example, studies on Ketotifen Fumarate-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles rely on accurate measurement to determine characteristics like drug loading efficiency and prolonged-release profiles. nih.govresearchgate.net Similarly, research on liposomal formulations for dry powder inhalation requires precise quantification to assess encapsulation efficiency and the amount of drug delivered to the lungs. nih.govnih.gov Other advanced systems being investigated include nano-spanlastics for transdermal microneedle patches and solid lipid nanoparticles, all of which require robust analytical methods for proper evaluation. nih.govzealjournals.com The use of this compound ensures that the data gathered from these studies are reliable and accurately reflect the behavior of the drug in these sophisticated delivery vehicles.
Table 3: Research on Advanced Drug Delivery Systems for Ketotifen Fumarate
| Delivery System | Polymer/Lipid Used | Key Characteristics | Reference |
|---|---|---|---|
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Spherical particles, >55% encapsulation efficiency, prolonged release over 24h. | nih.govresearchgate.nettbzmed.ac.ir |
| Liposomal Dry Powder | Egg Phosphatidyl Choline, Cholesterol | Enhanced pulmonary targeting, sustained drug levels in lung tissue for 9-12h. | nih.govnih.gov |
| Nano-spanlastics | Span 60, Tween 80 | Particle size ~232 nm, 73% entrapment efficiency, controlled release over 72h. | nih.gov |
| Solid Lipid Nanoparticles | Tristearin, GMS, Compritol | Particle size 120-360 nm, >78% entrapment efficiency, sustained release for 12h. | zealjournals.com |
| Transdermal Nanoparticles | Soyalecithin, Ethanol | Particle size ~93 µm, 89% encapsulation efficiency, sustained release profile. | jneonatalsurg.comjneonatalsurg.com |
Quantification in In Vitro Release Studies
In vitro release studies are fundamental in the development of modified-release dosage forms. These studies assess the rate and extent of drug dissolution from a formulation under controlled laboratory conditions. While the literature describes various methods for quantifying Ketotifen Fumarate in dissolution media, such as UV spectrophotometry and high-performance liquid chromatography (HPLC), the specific use of this compound as an internal standard in these assays is not extensively detailed in publicly available research. However, the principles of its application in other bioanalytical contexts suggest it would be an ideal candidate for enhancing the accuracy of LC-MS/MS-based dissolution studies, especially for low-concentration formulations or when high sensitivity is required.
Permeation Studies in Ex Vivo Skin Models
Ex vivo skin permeation studies are crucial for the development of transdermal drug delivery systems. These studies typically employ Franz diffusion cells to measure the amount of drug that permeates through a section of excised skin. The quantification of the permeated drug in the receptor fluid often requires highly sensitive analytical methods due to the low concentrations involved. Although studies on the transdermal delivery of Ketotifen Fumarate have been conducted, the explicit use of this compound as an internal standard for quantification in these ex vivo models is not consistently reported in the available literature. Nevertheless, its application in LC-MS/MS analysis would be highly beneficial for ensuring the reliability of permeation data by correcting for any potential matrix effects from the receptor medium.
Pharmacokinetic Profiling in Animal Models of Novel Formulations
The in-vivo performance of novel Ketotifen Fumarate formulations is evaluated through pharmacokinetic studies in animal models. These studies require the accurate measurement of drug concentrations in biological matrices, such as plasma, over time. A highly accurate, precise, and simple liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the estimation of ketotifen in Beagle dog plasma, utilizing Ketotifen-d3 as an internal standard (IS). nih.govnih.gov
This method allows for the reliable determination of key pharmacokinetic parameters. The use of a deuterated internal standard like Ketotifen-d3 is advantageous as it minimizes interference from the biological matrix. nih.gov
Validated LC-MS/MS Method Parameters
A validated LC-MS/MS method for the quantification of ketotifen in beagle dog plasma using Ketotifen-d3 as an internal standard has been reported with the following key parameters nih.govnih.gov:
| Parameter | Value |
| Internal Standard | Ketotifen-d3 |
| Biological Matrix | Beagle Dog Plasma |
| Quantification Range | 0.02–5 ng/mL |
| Precision (Intra-day) | 2.28% to 6.67% |
| Precision (Inter-day) | 3.14% to 7.56% |
| Accuracy | 97.56% to 106.31% |
| Extraction Recovery (Ketotifen) | 84.82% to 91.07% |
| Extraction Recovery (Ketotifen-d3) | 92.40% |
Pharmacokinetic Parameters in Beagle Dogs
Following the oral administration of a 2 mg/day ketotifen syrup formulation to beagle dogs, the validated LC-MS/MS method was used to determine the pharmacokinetic profile of two different syrup formulations nih.gov:
| Parameter | Daewon ketotifen® syrup (Mean ± SD) | Zaditen® syrup (Mean ± SD) |
| Cmax (ng/mL) | 4.332 ± 1.358 | 4.454 ± 1.352 |
| Tmax (h) | 1.542 ± 0.620 | 1.500 ± 0.603 |
| t1/2 (h) | 4.853 ± 0.490 | 5.094 ± 0.525 |
| AUC (ng·h/mL) | 20.334 ± 5.021 | 21.604 ± 5.483 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
The successful application of this validated LC-MS/MS method with Ketotifen-d3 as an internal standard demonstrates its critical role in obtaining reliable pharmacokinetic data for the evaluation of novel Ketotifen Fumarate formulations. nih.gov
Emerging Directions and Methodological Advancements
Integration with Multi-Omics Approaches in Preclinical Research
The integration of stable isotope-labeled compounds like Ketotifen-d3 Fumarate (B1241708) with multi-omics platforms provides a powerful tool for elucidating complex biological responses in preclinical research. By using the deuterium-labeled version as a tracer, researchers can simultaneously observe the fate of the drug and its impact on various biological systems at the molecular level. creative-proteomics.compharmiweb.com This dual capability enhances the understanding of a drug's mechanism of action and its system-wide effects.
Metabolomics: In metabolomics, stable isotope labeling is instrumental for tracing the metabolic pathways of a drug. nih.gov By administering Ketotifen-d3 Fumarate, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous molecules, allowing for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile. metsol.com This approach, sometimes referred to as stable isotope-resolved metabolomics (SIRM), can uncover novel metabolic pathways and quantify the flux through different biochemical routes, offering a dynamic view of the drug's journey through a biological system. nih.gov
Proteomics: In the field of proteomics, which involves the large-scale study of proteins, stable isotope labeling techniques are used to quantify changes in protein expression and post-translational modifications in response to a drug. metwarebio.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically label entire proteomes, which can then be used as an internal standard to compare with cells treated with this compound. nih.gov This allows for the identification of proteins and protein networks that are specifically affected by the drug, providing direct insight into its mechanism of action and potential off-target effects. metwarebio.com The integration of proteomics and metabolomics can reveal how drug-induced changes in protein expression correlate with alterations in metabolic pathways. nih.gov
Table 1: Application of Multi-Omics Techniques in Preclinical Research with this compound
| Omics Field | Technique/Application | Insights Gained from Deuterium (B1214612) Labeling |
| Metabolomics | Stable Isotope-Resolved Metabolomics (SIRM) | Tracing of ADME pathways, discovery of novel metabolites, and quantification of metabolic flux. nih.govmetsol.com |
| Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Identification of drug targets, analysis of protein expression changes, and understanding of off-target effects. metwarebio.comnih.gov |
| Genomics | Labeled Nucleotide Incorporation | Measurement of transcription rates and identification of genetic changes in response to the drug. creative-proteomics.compharmiweb.com |
Advanced Computational Modeling for Deuterated Drug Behavior
Computational modeling has become an indispensable tool in predicting the effects of deuteration on a drug's properties, thereby accelerating the design and testing of isotopically labeled compounds. alfa-chemistry.com These models allow for the rapid, virtual screening of various deuteration scenarios before undertaking costly and time-consuming synthesis. alfa-chemistry.com
Pharmacokinetic Simulations: Advanced computational models can simulate the impact of deuterium on a drug's ADME profile. alfa-chemistry.com By calculating the kinetic isotope effect (KIE), these models can predict how substituting hydrogen with deuterium will alter the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes. scienceopen.com This allows researchers to anticipate changes in a drug's half-life, exposure, and potential for reduced formation of toxic metabolites. scienceopen.cominformahealthcare.com
Molecular and Quantum Mechanics: At a more fundamental level, molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide deep insights into how deuteration affects molecular behavior. alfa-chemistry.commdpi.com MD simulations can model how the stronger carbon-deuterium (C-D) bond influences the molecule's vibrational modes and interactions with biological targets like receptors and enzymes. alfa-chemistry.com QM methods, such as Density Functional Theory (DFT), offer a highly accurate representation of the electronic structure of molecules, enabling precise calculation of binding affinities and reaction mechanisms. ijirt.orgnih.gov The combination of QM with the efficiency of molecular mechanics (MM) in hybrid QM/MM models allows for the study of the critical parts of a drug-target interaction with high accuracy, while the larger system is handled more efficiently. mdpi.com These computational approaches are crucial for rationally designing deuterated drugs with improved therapeutic profiles. ijirt.org
Table 2: Computational Models in Deuterated Drug Design
| Modeling Approach | Application | Predicted Outcomes for this compound |
| Pharmacokinetic (PK) Modeling | Simulates ADME processes. alfa-chemistry.com | Altered metabolic rate, changes in plasma half-life, and modified metabolite profiles. scienceopen.com |
| Molecular Dynamics (MD) Simulations | Studies molecular stability and interactions with biological targets. alfa-chemistry.com | Changes in bond strength and conformational dynamics upon binding to receptors. |
| Quantum Mechanics (QM) | Calculates electronic structures, binding energies, and reaction pathways. mdpi.comijirt.org | Precise prediction of the kinetic isotope effect and impact on binding affinity. |
| Hybrid QM/MM | Models critical interactions (e.g., active site) with high accuracy within a larger biological system. mdpi.com | Detailed understanding of the enzyme-substrate interaction during metabolism. |
Development of Novel Isotopic Labeling Strategies for Complex Molecules
The synthesis of deuterated compounds like this compound relies on the development of efficient and selective isotopic labeling methods. The goal is often to introduce deuterium atoms at specific molecular positions, ideally late in the synthetic sequence, to minimize costs and streamline the development process. chemicalsknowledgehub.comacs.org
Hydrogen Isotope Exchange (HIE): A prominent strategy for deuteration is hydrogen isotope exchange (HIE), where C-H bonds are directly converted to C-D bonds. acs.org This approach is highly desirable as it can be applied to complex, fully formed molecules. researchgate.net Recent advancements have focused on the use of transition metal catalysts, such as those based on iridium and ruthenium, which can facilitate HIE with high efficiency and regioselectivity under mild conditions. musechem.comeuropa.eu These catalysts can be engineered to target specific C-H bonds, allowing for precise control over the labeling pattern.
Late-Stage Functionalization: The concept of late-stage functionalization is particularly valuable in pharmaceutical research. It involves modifying a complex molecule in the final steps of its synthesis. Applying this to isotopic labeling allows for the rapid generation of deuterated analogs of drug candidates without having to redesign the entire synthetic route. acs.org This accelerates the exploration of the effects of deuteration on a drug's properties.
Emerging Methodologies: The field continues to evolve with the development of new catalytic systems and reaction conditions. For instance, photoredox catalysis has emerged as a method that can simplify labeling procedures. chemistryworld.com Furthermore, the use of metallic nanoparticles as catalysts combines the advantages of both homogeneous and heterogeneous catalysis, offering innovative tools for the isotopic labeling of complex molecules. researchgate.net These advancements are making the synthesis of specifically labeled compounds like this compound more accessible and efficient, supporting their use in advanced pharmaceutical research.
Table 3: Overview of Isotopic Labeling Strategies
| Labeling Strategy | Description | Key Features & Advantages |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium via C-H activation. acs.org | Enables late-stage labeling; can be highly selective with appropriate catalysts. researchgate.net |
| Transition Metal Catalysis | Use of catalysts (e.g., Iridium, Ruthenium) to facilitate HIE. musechem.comeuropa.eu | High efficiency, mild reaction conditions, and potential for high regioselectivity. researchgate.net |
| Late-Stage Functionalization | Introduction of isotopes in the final steps of a synthetic route. acs.org | Reduces development time and cost; allows for rapid creation of deuterated analogs. chemicalsknowledgehub.com |
| Photoredox Catalysis | Uses light to drive the labeling reaction. chemistryworld.com | Can offer simplified and milder reaction conditions. |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Ketotifen-d3 Fumarate in isotopic purity?
- This compound, a deuterated analog of Ketotifen Fumarate, requires precise isotopic labeling (³H substitution) to ensure minimal interference with pharmacokinetic studies. Key steps include:
- Synthesis : Use solvent evaporation or fusion methods with deuterated precursors to minimize isotopic dilution .
- Characterization : Employ Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to confirm amorphous conversion and deuteration efficiency. Nuclear magnetic resonance (NMR) is critical to verify isotopic purity (>99.00%) .
- Quality Control : Thin-layer chromatography (TLC) with Dragendorff’s reagent and hydrogen peroxide TS can detect impurities, ensuring ≤4 minor spots compared to the reference standard .
Q. How can researchers optimize solubility and bioavailability of this compound in preclinical formulations?
- Methodological strategies include:
- Solid Dispersion : Prepare dispersions using poloxamer 407 via fusion or solvent evaporation. Fusion methods enhance solubility ~2-fold compared to pure drug .
- In Vitro Testing : Use dissolution studies (e.g., USP apparatus) in simulated gastric fluid (pH 1.2) to assess release kinetics. Orodispersible tablets with 15% crospovidone achieve 90% drug release in 2 minutes .
- Storage : Dissolve in DMSO (50 mg/mL) and store at -80°C for long-term stability; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What experimental designs resolve contradictions in metabolic stability data between deuterated and non-deuterated Ketotifen analogs?
- Contradictions may arise from deuterium isotope effects altering CYP450 metabolism. To address this:
- Comparative Pharmacokinetics : Conduct parallel in vivo studies in rodent models, measuring plasma half-life (t₁/₂) and metabolite profiles via LC-MS/MS. Deuterated analogs often exhibit prolonged t₁/₂ due to reduced hepatic clearance .
- Enzyme Inhibition Assays : Use human liver microsomes to quantify CYP3A4/2D6 inhibition. A >20% reduction in clearance for Ketotifen-d3 suggests significant isotopic effects .
- Data Validation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare inter-group variability and confirm significance thresholds (p<0.05) .
Q. How can researchers validate the specificity of analytical methods for this compound in complex biological matrices?
- Sample Preparation : Extract plasma/serum using protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges) to minimize matrix interference .
- Chromatographic Separation : Utilize UPLC with a phenyl-hexyl column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) to resolve deuterated and non-deuterated peaks .
- Mass Spectrometry : Optimize MRM transitions (e.g., m/z 428.52 → 309.3 for Ketotifen-d3) with isotope-labeled internal standards (e.g., Cetirizine D4) to correct for ion suppression .
Q. What are the best practices for designing in vivo studies to assess mast cell stabilization efficacy of this compound?
- Animal Models : Use ovalbumin-sensitized guinea pigs or BALB/c mice to evaluate bronchoconstriction inhibition. Measure histamine release via ELISA in bronchoalveolar lavage fluid .
- Dosing Regimens : Administer 0.1–1 mg/kg orally or intraperitoneally, adjusting for deuterium-induced shifts in bioavailability. Include positive controls (e.g., non-deuterated Ketotifen) and vehicle controls .
- Outcome Metrics : Quantify mast cell degranulation (β-hexosaminidase assay) and airway hyperresponsiveness (plethysmography) to establish dose-response relationships .
Methodological and Data Integrity Questions
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro solubility, permeability (Caco-2 assays), and hepatic extraction ratios. Validate against in vivo plasma concentration-time profiles .
- Cross-Study Comparisons : Perform meta-analyses of published data, highlighting variables like species-specific metabolism or formulation differences. Use funnel plots to assess publication bias .
- Reproducibility Checks : Replicate key experiments (e.g., dissolution, metabolic stability) across independent labs, adhering to OECD GLP guidelines .
Q. What strategies enhance the rigor of stability-indicating methods for this compound under accelerated degradation conditions?
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation products via HPLC-DAD and confirm structures with HRMS .
- Method Validation : Follow ICH Q2(R1) criteria for linearity (1–50 µg/mL, R² >0.995), precision (%RSD <2%), and accuracy (90–110% recovery) .
- Data Reporting : Include peak purity indices and mass balance calculations in stability reports to justify method specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
